molecular formula C20H18N2O3S B15037340 3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-p-tolyl-propionamide

3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-p-tolyl-propionamide

Cat. No.: B15037340
M. Wt: 366.4 g/mol
InChI Key: CMRSXARHSJRBOD-LGMDPLHJSA-N
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Description

3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-p-tolyl-propionamide is a synthetic organic compound that belongs to the thiazolidinone family. This compound is characterized by the presence of a thiazolidine ring, a benzylidene group, and a propionamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-p-tolyl-propionamide typically involves the condensation of 2,4-thiazolidinedione with an appropriate aldehyde, followed by the reaction with a propionamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-p-tolyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

Mechanism of Action

The mechanism of action of 3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-p-tolyl-propionamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-propionic acid
  • N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide

Uniqueness

3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-p-tolyl-propionamide is unique due to the presence of the p-tolyl group, which may enhance its biological activity and specificity compared to similar compounds. The structural differences can lead to variations in the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C20H18N2O3S/c1-14-7-9-16(10-8-14)21-18(23)11-12-22-19(24)17(26-20(22)25)13-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,23)/b17-13-

InChI Key

CMRSXARHSJRBOD-LGMDPLHJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O

Origin of Product

United States

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